Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate
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Overview
Description
Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is an organic compound that features a benzoate ester linked to a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with pyrimidine-4-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets. The pyrimidinylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(pyrimidin-2-ylsulfanyl)methyl]benzoate
- Methyl 4-[(pyridin-4-ylsulfanyl)methyl]benzoate
- Methyl 4-[(pyridin-2-ylsulfanyl)methyl]benzoate
Uniqueness
Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate is unique due to the specific positioning of the pyrimidinylsulfanyl group, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
methyl 4-(pyrimidin-4-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C13H12N2O2S/c1-17-13(16)11-4-2-10(3-5-11)8-18-12-6-7-14-9-15-12/h2-7,9H,8H2,1H3 |
InChI Key |
QPQNYVPJKBQKPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NC=NC=C2 |
Origin of Product |
United States |
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